An In-Depth Technical Guide to Methyl Pyridine-3-acetate
An In-Depth Technical Guide to Methyl Pyridine-3-acetate
Introduction
Methyl pyridine-3-acetate, also known as methyl (pyridin-3-yl)acetate, is a heterocyclic compound that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring with a methyl acetate group at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules.[1] The pyridine moiety, a common motif in pharmaceuticals, imparts specific physicochemical properties that are often desirable in drug candidates, influencing factors such as solubility and biological interactions.[2] This guide provides a comprehensive overview of the core chemical properties of methyl pyridine-3-acetate, offering insights into its synthesis, reactivity, and analytical characterization to support its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
Understanding the fundamental physical and chemical characteristics of methyl pyridine-3-acetate is paramount for its handling, application in synthesis, and purification.
Core Chemical Attributes
A summary of the key chemical identifiers and properties for methyl pyridine-3-acetate is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| CAS Number | 39998-25-9 | [3][5][6] |
| Appearance | Light yellow to yellow liquid | [7] |
| Boiling Point | 112 °C at 10 Torr | [7] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.40 ± 0.11 (Predicted) | [7] |
| LogP | 0.738 | [8] |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and purity assessment of methyl pyridine-3-acetate. While a comprehensive set of spectra should be acquired for each batch, typical data is available from public databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the ester carbonyl and the pyridine ring.
-
Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for further structural verification.[3]
Researchers can access a free spectral database for organic compounds, including various spectroscopic data for related structures, which can be a valuable reference.[9]
Synthesis of Methyl Pyridine-3-acetate
The most common and efficient laboratory-scale synthesis of methyl pyridine-3-acetate involves the esterification of pyridine-3-acetic acid. A detailed protocol based on established methods is provided below.[5][7]
Principle of Synthesis: Fischer Esterification
This synthesis relies on the Fischer esterification of pyridine-3-acetic acid hydrochloride using methanol as both the solvent and the reactant, with thionyl chloride acting as a catalyst to facilitate the reaction. The causality behind this choice is the high efficiency of thionyl chloride in converting the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol.
Detailed Experimental Protocol
Materials:
-
Pyridine-3-acetic acid hydrochloride
-
Anhydrous methanol
-
Thionyl chloride
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 1L four-necked flask equipped with a nitrogen inlet, thermometer, condenser, and dropping funnel, add 25.12 g (0.145 mol) of pyridine-3-acetic acid hydrochloride.[5][7]
-
Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.[5][7]
-
Slowly add 31.12 g (0.248 mol) of thionyl chloride dropwise to the solution.[5][7]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.[5][7]
-
Cool the mixture to room temperature and remove the methanol by rotary evaporation under reduced pressure.[5][7]
-
Neutralize the residue to a neutral pH with saturated aqueous sodium bicarbonate.[5][7]
-
Extract the aqueous phase three times with 100 mL of ethyl acetate.[5][7]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5][7]
-
Filter to remove the desiccant and remove the solvent by rotary evaporation to yield methyl pyridine-3-acetate. An expected yield of approximately 97% can be achieved with this method.[5][7]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of methyl pyridine-3-acetate.
Chemical Reactivity and Potential Transformations
The reactivity of methyl pyridine-3-acetate is dictated by its three main components: the pyridine ring, the ester functional group, and the active methylene bridge.
Reactions at the Pyridine Ring
The pyridine ring can undergo several types of reactions, including electrophilic and nucleophilic substitutions, as well as N-oxidation.
3.1.1. Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[10] When substitution does occur, it is favored at the 3- and 5-positions.[10][11] This is because the intermediates formed from attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions.[10] However, activating the pyridine ring, for instance by N-oxidation, can make it more susceptible to electrophilic attack.[12]
3.1.2. Nucleophilic Aromatic Substitution
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, with reactions preferentially occurring at the 2- and 4-positions.[13] This is due to the stabilization of the anionic intermediate by the electronegative nitrogen atom.[13] The presence of the methyl acetate group at the 3-position will influence the regioselectivity of these reactions.
3.1.3. N-Oxidation
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[14] Pyridine N-oxides are valuable intermediates in synthesis as the N-oxide group can activate the ring for further functionalization and can be subsequently removed.[14][15][16]
Reactions of the Ester Group
The methyl ester functionality of methyl pyridine-3-acetate can undergo typical ester reactions.
3.2.1. Hydrolysis
The ester can be hydrolyzed under acidic or basic conditions to yield pyridine-3-acetic acid. Pyridine bases themselves can catalyze the hydrolysis of aryl acetates, a reaction that proceeds via nucleophilic catalysis.[17] The neutral hydrolysis of methyl acetate is a slow process but can be influenced by the presence of other molecules that can participate in a cooperative mechanism.[18]
3.2.2. Reduction
The ester group can be reduced to the corresponding alcohol, 2-(pyridin-3-yl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reactivity of the Methylene Bridge
The methylene group (the -CH₂- between the pyridine ring and the ester) is activated by both the adjacent aromatic ring and the carbonyl group. This allows for reactions such as deprotonation followed by alkylation or condensation reactions.
Reactivity Overview Diagram
Caption: Potential reaction pathways for methyl pyridine-3-acetate.
Applications in Drug Development
Pyridine derivatives are a cornerstone in modern drug development due to their presence in numerous therapeutic agents.[2][19] They are often used as key building blocks in the synthesis of complex pharmaceutical compounds. The structural motif of methyl pyridine-3-acetate, and its parent acid, is found in various biologically active molecules.[15] For instance, 3-methylpyridine is a precursor in the synthesis of Vitamin B3.[15][20] The ability to functionalize the pyridine ring, the ester, and the methylene bridge makes methyl pyridine-3-acetate a valuable starting material for creating libraries of compounds for drug screening.
Safety and Handling
Methyl pyridine-3-acetate is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][21] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[22] It should be used in a well-ventilated area, such as a fume hood.[21] In case of contact with skin or eyes, rinse immediately with plenty of water.[21][23] Store the compound in a tightly closed container in a dry, well-ventilated place.[22][23]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for analyzing the purity of methyl pyridine-3-acetate and for monitoring reaction progress.[8] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, can be employed.[8]
Conclusion
Methyl pyridine-3-acetate is a versatile and valuable building block in organic synthesis, particularly for applications in pharmaceutical research and drug development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their work with this important compound.
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